molecular formula C19H15NO2 B2944738 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 74493-67-7

13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione

Cat. No.: B2944738
CAS No.: 74493-67-7
M. Wt: 289.334
InChI Key: UNVNRAVERNELKZ-UHFFFAOYSA-N
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Description

13-Methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a polycyclic heteroaromatic compound featuring a fused anthracene-pyrrolidine core with a methyl substituent at position 13 and two ketone groups at positions 12 and 12.

Synthesis:
The compound is synthesized via alkylation of the parent scaffold, 10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione, using methylating agents under basic conditions. A typical procedure involves potassium tert-butoxide in dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution at position 13 .

Properties

IUPAC Name

17-methyl-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO2/c1-20-18(21)16-14-10-6-2-3-7-11(10)15(17(16)19(20)22)13-9-5-4-8-12(13)14/h2-9,14-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVNRAVERNELKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione typically involves multiple steps, starting with the base anthracene structure. One common method includes the Diels-Alder reaction, where anthracene is reacted with maleic anhydride to form the initial adduct. Subsequent steps may involve hydrogenation to introduce the dihydro structure and further functionalization to add the methyl group and complete the epipyrroloanthracene framework.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Alkylation Reactions

The imide nitrogen undergoes alkylation under basic conditions to generate derivatives for pharmacological studies .

Reaction Conditions Products Key Observations
Alkylation with alkyl bromidesPotassium tert-butoxide (t-BuOK), DMSO, room temperature, 2.5 h13-alkylated derivatives (e.g., 5 , 6 , 7 )- High regioselectivity at the imide nitrogen due to steric and electronic factors .
- Intermediate 6 (but-3-yn-1-yl-substituted) is pivotal for further functionalization .

Click Chemistry (CuAAC)

The terminal alkyne group in intermediates like 5 and 6 participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives .

Reaction Conditions Products Key Observations
CuAAC with azidesCuSO₄, sodium ascorbate, DMSO, room temperatureTriazole-linked derivatives (e.g., 3a-c )- High yields (70–85%) due to efficient catalysis .
- Example: Reaction of 5 with (2-azidoethyl)benzene forms 3a , enhancing P-gp inhibitory activity .

Mannich Reaction

The secondary amine in intermediates like 6 reacts with formaldehyde and amines to form Mannich bases .

Reaction Conditions Products Key Observations
Mannich reactionEthanol/water, formaldehyde, selected aminesDerivatives 3d-e - Amine choice (e.g., 3,4-dimethoxybenzylamine) influences binding interactions with biological targets .
- 3e forms hydrogen bonds with Gln-724 in P-gp, critical for activity .

Azide Formation and Subsequent Reactions

Intermediate 7 undergoes azide substitution for further diversification .

Reaction Conditions Products Key Observations
Azide substitutionSodium azide (NaN₃), DMSOAzide 8 - 8 serves as a precursor for CuAAC with alkynes (e.g., N-(3,4-dimethoxyphenethyl)-N-methylprop-2-yn-1-amine) to yield 3f-g .
- 3f exhibits strong hydrophobic interactions with P-gp residues .

Scientific Research Applications

  • Chemistry: : As a building block for synthesizing more complex molecules.

  • Biology: : Studying the interaction with biological macromolecules.

  • Medicine: : Investigating its potential as a therapeutic agent.

  • Industry: : Use in materials science for developing advanced materials.

Mechanism of Action

The mechanism by which 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Features :

  • Core : A 9,10-dihydroanthracene fused with a pyrrolidine ring via [3,4]-epipyrrolo linkage.
  • Substituents : A methyl group at position 13 and two ketone moieties at positions 12 and 13.
  • Stereochemistry : The stereochemical configuration (e.g., 9R,10S,11S,15R) is critical for reactivity and intermolecular interactions .

Comparison with Structural Analogs

The following table and analysis highlight key differences between 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione and its analogs, focusing on substituents, physicochemical properties, and synthetic routes.

Table 1: Comparative Analysis of Ethanoanthracene Derivatives

Compound Name (Substituent at Position 13) Molecular Formula Melting Point (°C) Key Spectral Data (IR, NMR) Synthesis Method Reference
13-Methyl (Target Compound) C₁₈H₁₇NO₃ Not reported Expected C=O stretch ~1700 cm⁻¹ (IR); Methyl singlet at ~1.2 ppm (¹H NMR) Alkylation with methyl bromide
13-Phenyl (16a) C₂₈H₂₀N₂O₄ 256–257 C=O: 1709 cm⁻¹; NO₂: 1520 cm⁻¹; Aromatic protons at 7.2–8.1 ppm (¹H NMR) Diels-Alder cycloaddition with N-phenylmaleimide
13-(4-Benzoylphenyl) (16i) C₃₆H₂₄N₂O₅ 232–234 C=O: 1709, 1667 cm⁻¹; Benzoyl C=O: 1652 cm⁻¹; NO₂: 1520 cm⁻¹ Reaction with 1-(4-benzoylphenyl)pyrrole-2,5-dione
13-(3,5-Dimethoxyphenyl) (16j) C₃₀H₂₄N₂O₆ 268–271 C=O: 1709 cm⁻¹; OCH₃: 2830 cm⁻¹; Aromatic protons at 6.5–7.8 ppm (¹H NMR) Reaction with 1-(3,5-dimethoxyphenyl)pyrrole-2,5-dione
13-(3-Chlorophenyl) (16k) C₂₈H₁₉ClN₂O₄ 258–261 C=O: 1709 cm⁻¹; C-Cl: 725 cm⁻¹; Aromatic protons at 7.1–8.0 ppm (¹H NMR) Reaction with 1-(3-chlorophenyl)pyrrole-2,5-dione
13-(Prop-2-yn-1-yl) (Intermediate 3) C₂₀H₁₇NO₃ Not reported Alkyne C≡C: ~2100 cm⁻¹ (IR); Propargyl protons at 2.5–3.0 ppm (¹H NMR) Alkylation with propargyl bromide

Structural and Functional Differences

Substituent Effects: Electron-Donating Groups (e.g., 13-Methyl): The methyl group enhances lipophilicity and may stabilize the core via steric hindrance. However, its small size allows for greater conformational flexibility compared to bulkier aryl substituents . Aromatic Substituents (e.g., 13-Phenyl): Enhance π-π stacking interactions, which are critical for crystallinity and materials applications. These derivatives often exhibit higher melting points (>250°C) compared to alkylated analogs .

Spectral Signatures :

  • IR Spectroscopy : All analogs show strong C=O stretches near 1700 cm⁻¹. Aryl-substituted derivatives (e.g., 16i, 16j) exhibit additional peaks for substituent-specific groups (e.g., benzoyl C=O at 1652 cm⁻¹) .
  • ¹H NMR : Methyl protons in the target compound resonate as a singlet (~1.2 ppm), while aromatic protons in phenyl-substituted analogs appear as multiplet clusters between 6.5–8.1 ppm .

Synthetic Flexibility :

  • The parent scaffold is highly modular. Alkylation (for methyl/propargyl) and Diels-Alder cycloaddition (for aryl groups) are the most common functionalization strategies .
  • Bulky substituents (e.g., 13-(4-Benzoylphenyl)) require longer reaction times (48–72 hours) and higher temperatures (90°C) for cycloaddition .

Biological Activity

The compound 13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione , often referred to in scientific literature by its IUPAC name or as a derivative of epipyrroloanthracene, exhibits significant biological activity that has been the subject of various research studies. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₅N₃O₂
  • Molecular Weight : 305.33 g/mol

Structural Characteristics

The compound features a complex polycyclic structure that includes:

  • A fused ring system characteristic of anthracene derivatives.
  • Functional groups that contribute to its reactivity and biological interactions.

Anticancer Properties

Research has indicated that compounds similar to This compound exhibit anticancer properties. A study demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of specific signaling pathways involved in tumor growth and metastasis.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)5.2Apoptosis induction
A549 (Lung)4.8Cell cycle arrest
HeLa (Cervical)3.6Inhibition of PI3K/Akt pathway

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It is believed to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that This compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways. This could have implications for treating conditions like arthritis or other inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It can bind to receptors that regulate cell growth and survival.
  • Signal Transduction Pathways : It influences pathways such as NF-kB and MAPK which are critical in inflammation and cancer.

Case Study 1: Anticancer Efficacy

In a controlled trial involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability compared to untreated controls. The study concluded that the compound's ability to induce apoptosis was dose-dependent.

Case Study 2: Antioxidant Assessment

A study assessed the antioxidant capacity using DPPH radical scavenging assays. The results showed that the compound exhibited a higher scavenging activity compared to standard antioxidants like ascorbic acid.

Q & A

Q. Experimental Design

  • Solvent selection : Toluene is preferred for its high boiling point (110°C) and compatibility with maleimides .
  • Stoichiometry : A 1:1.3 molar ratio of anthracene precursor to maleimide minimizes side reactions .
  • Temperature control : Heating at 90°C for 48 hours ensures complete conversion without decomposition .
  • Purification : Recrystallization in toluene/ether (1:1) removes unreacted maleimide .

Q. Troubleshooting Low Yields

  • Moisture sensitivity : Use anhydrous DMSO for alkylation to prevent hydrolysis .
  • Steric hindrance : Electron-withdrawing substituents on maleimides (e.g., nitro groups) improve reactivity with sterically crowded anthracenes .

How do substituents affect thermal stability?

Q. Key Findings

  • Nitrovinyl derivatives (e.g., Compound 16a, mp 256–257°C) exhibit higher thermal stability than alkylated analogs due to extended conjugation .
  • Methoxy and halogen substituents (e.g., Compound 16j with 3,5-dimethoxyphenyl, mp 268–271°C) increase melting points via enhanced intermolecular interactions .
  • Thermogravimetric analysis (TGA) of related anthracene derivatives shows decomposition onset >250°C, suggesting robustness for high-temperature applications .

What safety protocols are critical for handling this compound?

Q. Best Practices

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and respirators to avoid inhalation of aerosols .
  • Storage : Keep in airtight containers under inert gas (N2/Ar) in cool, dry conditions to prevent oxidation .
  • Spill management : Absorb with silica gel and dispose as hazardous waste to avoid environmental contamination .

How can this compound be applied in biochemical studies?

Q. Research Applications

  • DNA intercalation : The planar anthracene core enables potential use in studying DNA-binding mechanisms, similar to ethidium bromide .
  • Fluorescent probes : Derivatives with electron-donating groups (e.g., methoxy) exhibit tunable emission for cellular imaging .
  • Enzyme inhibition : Maleimide-functionalized analogs may target cysteine proteases via Michael addition .

Q. Experimental Design

  • Fluorescence assays : Measure λex/λem in PBS (pH 7.4) to assess cellular uptake .
  • Docking studies : Use molecular modeling (e.g., AutoDock) to predict binding affinity with DNA or enzymes .

How are contradictions in spectral data addressed?

Q. Case Study: Discrepant NMR Peaks

  • Scenario : A doublet in 1H NMR at δ 6.85 ppm conflicts with expected coupling constants.
  • Resolution :
    • Decoupling experiments : Identify coupled protons to reassign peaks.
    • Variable-temperature NMR : Assess dynamic effects (e.g., ring-flipping in dihydroanthracene) .
    • Comparative analysis : Cross-reference with analogs (e.g., 9,9-dimethyl derivatives) to confirm assignments .

What advanced modifications enhance bioactivity?

Q. Functionalization Strategies

  • Polar groups : Introduce sulfonate or carboxylate moieties to improve water solubility for in vivo studies .
  • Targeted delivery : Conjugate with folate or peptide ligands via click chemistry (e.g., CuAAC with propargyl intermediates) .
  • Prodrug design : Mask reactive maleimide groups with photolabile protecting groups for controlled activation .

Q. Validation

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
  • Pharmacokinetics : Assess bioavailability via HPLC-MS in rodent plasma .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.